molecular formula C13H12N4O4 B5978913 2-(2-nitrophenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide

2-(2-nitrophenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide

Cat. No.: B5978913
M. Wt: 288.26 g/mol
InChI Key: ICVODBYMYNZLJU-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-nitrophenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C13H12N4O4 and its molecular weight is 288.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.08585488 g/mol and the complexity rating of the compound is 396. The solubility of this chemical has been described as 10.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-nitrophenoxy)-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c18-13(16-15-8-10-4-3-7-14-10)9-21-12-6-2-1-5-11(12)17(19)20/h1-8,14H,9H2,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVODBYMYNZLJU-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320074
Record name 2-(2-nitrophenoxy)-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666341
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328573-10-0
Record name 2-(2-nitrophenoxy)-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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